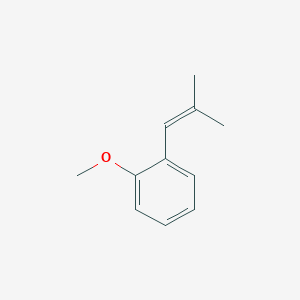
1-(2-methoxyphenyl)-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-2-methylprop-1-ene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a characteristic sweet, floral odor. This compound is found naturally in various essential oils, including citronella oil, ylang-ylang oil, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-methoxyphenyl)-2-methylprop-1-ene can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring. The resulting oil layer is then distilled to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in facilities that specialize in the synthesis of flavor and fragrance chemicals .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry to create floral and sweet scents
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: Similar structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Vanillin: Contains an aldehyde group instead of a methoxy group
Uniqueness
1-(2-methoxyphenyl)-2-methylprop-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its stability and solubility in organic solvents, making it a valuable compound in various applications .
Properties
CAS No. |
6026-72-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methoxy-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-8H,1-3H3 |
InChI Key |
HMUITPMEJBPWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















